N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide
Description
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide is a synthetic amide derivative featuring a 2,2-dimethylpropanamide (pivalamide) group linked to a 3-aminocyclopentylmethyl moiety. The pivalamide group is known for its metabolic stability and steric bulk, which often enhances pharmacokinetic properties such as resistance to enzymatic degradation . Such compounds are typically synthesized via nucleophilic acyl substitution or coupling reactions, with purification steps involving chromatography or recrystallization .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI Key |
FTWXGJPNRCMEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide involves the reaction of 3-aminocyclopentylmethanol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent any side reactions .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclopentyl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, physical properties, and applications:
Key Observations:
Steric Effects: The rigid cyclopentyl ring may reduce rotational freedom, possibly improving binding specificity in biological targets compared to flexible alkyl chains .
Synthetic Challenges :
- The synthesis of the cyclopentylamine moiety may require specialized protection/deprotection strategies, unlike aryl amines that are often directly acylated .
- Evidence from pyridyl derivatives (e.g., N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide) shows that lithiation and halogenation steps demand strict temperature control (-78°C) to prevent side reactions .
Biological Relevance :
- Bis-pivalamide analogs (e.g., pyrido-pyrimidine derivatives) exhibit antifolate activity by targeting dihydrofolate reductase, suggesting that the target compound’s pivalamide group could similarly stabilize enzyme interactions .
- Antitumor pyrrolo-pyrimidine derivatives with pivalamide groups highlight the role of steric bulk in enhancing metabolic stability, a trait likely shared by the cyclopentyl-containing target .
Analytical Data :
- Purity assessment via HPLC (e.g., 95.9–99.7% in pyridyl analogs) and structural confirmation by $ ^1 \text{H NMR} $ are standard for related compounds, suggesting analogous quality control for the target .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
